FlAsH-EDT2

Descripción

Propiedades

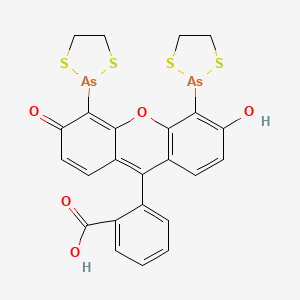

Fórmula molecular |

C24H18As2O5S4 |

|---|---|

Peso molecular |

664.5 g/mol |

Nombre IUPAC |

2-[4,5-bis(1,3,2-dithiarsolan-2-yl)-3-hydroxy-6-oxoxanthen-9-yl]benzoic acid |

InChI |

InChI=1S/C24H18As2O5S4/c27-17-7-5-15-19(13-3-1-2-4-14(13)24(29)30)16-6-8-18(28)21(26-34-11-12-35-26)23(16)31-22(15)20(17)25-32-9-10-33-25/h1-8,27H,9-12H2,(H,29,30) |

Clave InChI |

KCPRYVGBEBFLIG-UHFFFAOYSA-N |

SMILES |

C1CS[As](S1)C2=C(C=CC3=C2OC4=C(C(=O)C=CC4=C3C5=CC=CC=C5C(=O)O)[As]6SCCS6)O |

SMILES canónico |

C1CS[As](S1)C2=C(C=CC3=C2OC4=C(C(=O)C=CC4=C3C5=CC=CC=C5C(=O)O)[As]6SCCS6)O |

Sinónimos |

4',5'-bis(1,3,2-dithioarsolan-2-yl)fluorescein FLASH-EDT2 Lumio Green |

Origen del producto |

United States |

Foundational & Exploratory

FlAsH-EDT2: A Technical Guide to a Pioneering Tool in Protein Labeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

FlAsH-EDT2 (Fluorescein Arsenical Hairpin Binder-Ethanedithiol) is a membrane-permeant, fluorogenic biarsenical dye that has revolutionized the study of protein dynamics within living cells.[1][2] This small molecule probe allows for the specific labeling of proteins genetically engineered to contain a short tetracysteine (TC) motif, typically Cys-Cys-Xaa-Xaa-Cys-Cys (where Xaa is any amino acid other than cysteine).[1][3] The key feature of this compound is its profluorescent nature; it is virtually non-fluorescent when complexed with 1,2-ethanedithiol (B43112) (EDT) but becomes highly fluorescent upon binding to the TC motif.[4] This property provides a high signal-to-noise ratio, enabling precise visualization of protein localization, trafficking, and interactions in real-time. This guide provides an in-depth technical overview of this compound, its mechanism of action, experimental protocols, and key quantitative data.

Core Mechanism of Action

This compound's functionality is rooted in the principles of organoarsenic chemistry and protein engineering. The trivalent arsenic atoms in the FlAsH molecule have a high affinity for pairs of thiol groups, such as those on cysteine residues.[1] In its unbound state, this compound is complexed with two molecules of EDT, which quenches its fluorescence.[4]

When introduced to a biological system containing a protein of interest tagged with a tetracysteine motif, a displacement reaction occurs. The four cysteine residues of the TC tag form a stable complex with the two arsenic atoms of the FlAsH molecule, displacing the EDT molecules.[1][5] This binding event induces a conformational change in the FlAsH molecule, restricting its vibrational freedom and leading to a dramatic increase in its fluorescence quantum yield.[4] The specificity of this interaction is a key advantage, although some non-specific binding to endogenous cysteine-rich proteins can occur.[6][7]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound, providing a quick reference for experimental design.

| Property | Value | Notes | Reference |

| Excitation Wavelength (max) | 508 nm | In complex with TC motif | [1] |

| Emission Wavelength (max) | 528 nm | Green-yellow fluorescence | [1] |

| Quantum Yield | ~0.49 - 0.6 | When bound to TC motif | [1][4] |

| Extinction Coefficient | 30 - 80 L mmol⁻¹ cm⁻¹ | Varies with conditions | [1] |

| Detection Limit | Several μM | For diffuse cytosolic tag | [1] |

Table 1: Spectroscopic Properties of this compound-TC Complex

| Parameter | Concentration Range | Purpose | Reference |

| This compound (for transfected cells) | 1 - 10 µM (typically 2.5 µM) | Labeling of TC-tagged proteins | [5] |

| This compound (for lentivirus-transduced cells) | 1.25 µM | Labeling of TC-tagged proteins | [5] |

| EDT (in labeling medium) | < 10 µM | To favor FlAsH-peptide adduct formation | [1] |

| EDT (for reversal of labeling) | > 1 mM | To reverse FlAsH binding | [1] |

Table 2: Recommended Concentration Ranges for In-Cell Labeling

Experimental Protocols

Preparation of this compound Labeling Solution

A critical step for successful labeling is the proper preparation of the this compound solution.

Materials:

-

This compound stock solution (e.g., 1 mM in DMSO)[8]

-

1,2-ethanedithiol (EDT) stock solution (e.g., 25 mM in DMSO)[2]

-

Dimethyl sulfoxide (B87167) (DMSO)[2]

-

Opti-MEM® Reduced-Serum Medium, Hanks' Balanced Salt Solution (HBSS), or HEPES-buffered saline (HBS)[5]

Procedure:

-

Prepare a fresh 25 mM EDT solution in DMSO by mixing 2.1 µl of EDT with 1 ml of DMSO in a silanized polypropylene (B1209903) tube.[2]

-

In a separate silanized polypropylene tube, for each sample, mix 1 µl of the freshly prepared 25 mM EDT and 1 µl of the 1 mM this compound stock solution.[2]

-

Incubate this mixture at room temperature (20–25 °C) for 5–10 minutes.[2]

-

Dilute this mixture into the desired labeling medium (e.g., Opti-MEM) to achieve the final desired this compound concentration (typically 1-5 µM).[5]

In-Cell Labeling of Tetracysteine-Tagged Proteins

This protocol outlines the general steps for labeling proteins with this compound in living cells.

Materials:

-

Cells expressing the tetracysteine-tagged protein of interest

-

Prepared this compound labeling solution

-

Wash buffer (e.g., HBSS)

-

BAL (2,3-dimercaptopropanol) wash buffer (optional, for reducing background)[5]

Procedure:

-

Culture cells expressing the TC-tagged protein to the desired confluency.

-

Remove the culture medium and wash the cells once with a suitable buffer like HBSS.

-

Add the prepared this compound labeling solution to the cells.

-

Incubate the cells for 30-60 minutes at room temperature or 37°C, protected from light.[5] The optimal time may need to be determined empirically.[2]

-

Remove the labeling solution and wash the cells several times with a wash buffer to remove unbound this compound.

-

(Optional) To reduce non-specific background fluorescence, a wash with a buffer containing a dithiol like BAL can be performed.[5]

-

The cells are now ready for imaging using fluorescence microscopy with appropriate filter sets for fluorescein.

Visualizing Workflows and Pathways

To better illustrate the processes involved with this compound, the following diagrams have been generated using the DOT language.

Caption: Mechanism of this compound fluorescence upon binding to a tetracysteine-tagged protein.

Caption: A generalized experimental workflow for in-cell protein labeling using this compound.

Considerations and Limitations

While a powerful tool, this compound has some limitations that researchers should consider:

-

Non-specific Binding: this compound can bind to endogenous proteins with a high cysteine content, leading to background fluorescence.[6][7] This is particularly relevant for proteins with low expression levels.[7]

-

Toxicity: As an organoarsenic compound, this compound can exhibit toxicity at higher concentrations or with prolonged exposure, although for many cellular applications, toxicity has not been a major issue.[8]

-

Requirement for Reduced Cysteines: The tetracysteine motif must be in a reduced state for this compound to bind. This can be a challenge for proteins that are trafficked into oxidizing environments like the endoplasmic reticulum.[9]

-

Optimization of TC Motif: The binding affinity and quantum yield of the FlAsH-TC complex can be improved by optimizing the amino acids flanking the core CCXXCC motif. Sequences like FLNCCPGCCMEP have shown enhanced performance.[1]

Conclusion

This compound remains a cornerstone technology for the site-specific labeling and imaging of proteins in living cells. Its ability to conditionally fluoresce upon binding to a small, genetically encoded tag offers a versatile platform for a wide range of applications, from studying protein localization and trafficking to investigating protein-protein interactions via Förster Resonance Energy Transfer (FRET).[2] By understanding the core principles of its mechanism, adhering to optimized experimental protocols, and being mindful of its limitations, researchers can effectively leverage this compound to gain deeper insights into the complex and dynamic world of the cell.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Fluorescent labeling of tetracysteine-tagged proteins in intact cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tools.thermofisher.cn [tools.thermofisher.cn]

- 4. chem.ualberta.ca [chem.ualberta.ca]

- 5. tools.thermofisher.com [tools.thermofisher.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. The protein-labeling reagent this compound binds not only to CCXXCC motifs but also non-specifically to endogenous cysteine-rich proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Preparation of the membrane-permeant biarsenicals, this compound and ReAsH-EDT2 for fluorescent labeling of tetracysteine-tagged proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. molbiolcell.org [molbiolcell.org]

The FlAsH-EDT2 Principle: An In-depth Technical Guide to Tetracysteine-Based Protein Labeling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the FlAsH-EDT2 principle for site-specific protein labeling. It delves into the core mechanism, experimental considerations, and quantitative aspects of this technology, offering a valuable resource for researchers in cell biology, biochemistry, and drug development.

Core Principle: A Tale of Two Molecules

The this compound labeling technology is a powerful method for fluorescently tagging proteins within living cells. It relies on the specific and high-affinity interaction between a small, genetically encoded tetracysteine tag and a membrane-permeant biarsenical dye, this compound.

The Key Players:

-

Tetracysteine Tag: A short amino acid sequence, most commonly Cys-Cys-Pro-Gly-Cys-Cys (CCPGCC), engineered into the protein of interest.[1][2] This motif forms a hairpin structure that serves as the specific binding site for the FlAsH reagent.

-

This compound: A non-fluorescent, biarsenical derivative of fluorescein.[3] The "FlAsH" stands for Fluorescein Arsenical Hairpin binder. It is complexed with two molecules of 1,2-ethanedithiol (B43112) (EDT), which keeps the arsenical groups in a reduced state and renders the molecule cell-permeable.[3][4]

The Mechanism of Labeling:

The labeling process is a dynamic exchange. The this compound molecule, being membrane-permeable, can freely enter living cells.[3][5] Once inside, it encounters the tetracysteine tag on the target protein. The four cysteine residues of the tag have a higher affinity for the arsenic atoms of FlAsH than the EDT molecules. This leads to the displacement of the EDT molecules and the formation of stable covalent bonds between the arsenic atoms and the sulfur atoms of the cysteines.[3] This binding event induces a conformational change in the FlAsH molecule, causing it to become highly fluorescent.[5][6] The unbound this compound remains in its non-fluorescent state, minimizing background signal.[4][6]

Quantitative Data Summary

The efficiency and specificity of this compound labeling are influenced by several factors. The following tables summarize key quantitative data gathered from various studies.

| Parameter | Value | Reference |

| This compound Molar Mass | < 1 kDa | [1] |

| GFP Molar Mass (for comparison) | ~30 kDa | [1] |

| Fluorescence Enhancement upon Binding | > 50,000-fold | [6] |

| Quantum Yield of FlAsH-peptide complex | ~0.5 | [6] |

| Fluorescence of this compound vs. Tetracysteine Complex | 0.05–0.1% | [7] |

| Experimental Condition | Recommended Starting Concentration/Time | Notes | Reference |

| This compound Concentration (Transfected Cells) | 1.25 µM - 2.5 µM | Can be optimized from 1 µM to 10 µM. | [3] |

| EDT Concentration in Loading Solution | 10 µM (for 1 µM this compound) | Empirically determined to reduce non-specific binding. | [4] |

| Labeling Time | 30–60 minutes | Signal detectable after 15 minutes, increases for up to 90 minutes. | [3] |

| Washing after Labeling | Recommended | Use of dithiols like BAL (British Anti-Lewisite) or EDT helps reduce background. | [3][4] |

Experimental Protocols

Detailed methodologies are crucial for successful this compound labeling. Below are generalized protocols for in vitro and in-cell labeling.

In Vitro Labeling of Purified Proteins

This protocol is adapted for labeling purified proteins containing the tetracysteine tag.

Materials:

-

Purified, reduced protein with a tetracysteine tag

-

This compound stock solution (e.g., 1 mM in DMSO)

-

1,2-ethanedithiol (EDT) stock solution (e.g., 10 mM)

-

Phosphate-buffered saline (PBS), pH 7.3

-

Reducing agent (e.g., DTT or 2-mercaptoethanol)

Procedure:

-

Protein Reduction: Ensure the cysteines in the tag are reduced. Incubate the purified protein (e.g., 1 µM) in PBS containing 1 mM DTT.

-

Labeling Reaction: Add this compound to a final concentration of 1 µM and EDT to a final concentration of 10 µM to the reduced protein solution.[4]

-

Incubation: Incubate the reaction mixture at room temperature for approximately 2 hours for completion.[4]

-

Monitoring: The labeling progress can be monitored by the increase in fluorescence.

-

Removal of Excess Dye (Optional): If necessary, excess unbound this compound can be removed by size-exclusion chromatography.

In-Cell Labeling of Proteins

This protocol outlines the general steps for labeling tetracysteine-tagged proteins in living cells.

Materials:

-

Cells expressing the tetracysteine-tagged protein of interest

-

This compound stock solution

-

EDT stock solution

-

Serum-free or low-serum medium (e.g., Opti-MEM®)[3]

-

Washing buffer (e.g., HBSS or a buffer containing BAL)

Procedure:

-

Cell Preparation: Plate cells and allow them to adhere and express the target protein.

-

Washing: Gently wash the cells with serum-free medium to remove any serum proteins that might non-specifically bind this compound.[4]

-

Labeling Solution Preparation: Prepare the labeling solution by diluting this compound (e.g., to 2.5 µM) and EDT in the serum-free medium.[3] It is recommended to pre-incubate the this compound with EDT for about 15 minutes at room temperature.[4]

-

Labeling: Replace the medium on the cells with the labeling solution and incubate for 30-60 minutes at 37°C, protected from light.[3]

-

Washing: After incubation, remove the labeling solution and wash the cells multiple times with a wash buffer containing a dithiol like BAL to reduce non-specific background fluorescence.[3]

-

Imaging: The cells are now ready for fluorescence microscopy.

Visualizing the Process: Diagrams

To better illustrate the principles and workflows, the following diagrams have been generated using the DOT language.

Advantages and Limitations

Advantages:

-

Small Tag Size: The tetracysteine tag is significantly smaller (~1 kDa) than fluorescent proteins like GFP (~30 kDa), minimizing potential interference with the target protein's function and localization.[1]

-

Fluorogenic Nature: The FlAsH reagent only becomes fluorescent upon binding to its target, reducing the need for extensive washing to remove unbound dye and lowering background fluorescence.[4][6]

-

Membrane Permeability: this compound can readily cross the cell membrane, enabling the labeling of intracellular proteins in living cells.[3][5]

-

Versatility: The technology can be adapted for various applications, including pulse-chase labeling, FRET studies, and electron microscopy.[7]

Limitations:

-

Non-specific Binding: this compound can bind to endogenous cysteine-rich proteins, leading to background fluorescence.[5][8] This can be mitigated by using optimized tetracysteine sequences and washing with dithiols.[1][9]

-

Requirement for Reduced Cysteines: The cysteine residues in the tag must be in a reduced state to be available for binding.

-

Potential for Toxicity: As an organoarsenic compound, this compound has the potential for cellular toxicity, although this has not been a major issue in most applications at typical working concentrations.[7]

-

Lower Signal Intensity: Compared to fluorescent proteins, the signal from FlAsH-labeled proteins can be less intense, particularly for proteins expressed at low levels.[8]

Conclusion

The this compound protein labeling system offers a powerful and versatile tool for studying protein dynamics in living cells. Its small tag size and fluorogenic properties provide distinct advantages over traditional fluorescent protein fusions. By understanding the core principles, optimizing experimental protocols, and being mindful of its limitations, researchers can effectively leverage this technology to gain valuable insights into complex biological processes. The continued development of optimized tetracysteine motifs and new biarsenical probes promises to further enhance the specificity and utility of this labeling strategy.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. tsienlab.ucsd.edu [tsienlab.ucsd.edu]

- 3. tools.thermofisher.com [tools.thermofisher.com]

- 4. tsienlab.ucsd.edu [tsienlab.ucsd.edu]

- 5. medchemexpress.com [medchemexpress.com]

- 6. chem.ualberta.ca [chem.ualberta.ca]

- 7. Preparation of the membrane-permeant biarsenicals, this compound and ReAsH-EDT2 for fluorescent labeling of tetracysteine-tagged proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Protein Labeling With FlAsH and ReAsH | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to the FlAsH-EDT2 Binding Mechanism with Tetracysteine Tags

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core mechanism behind FlAsH-EDT2 binding to engineered tetracysteine (TC) motifs in proteins. This technology offers a powerful tool for site-specific fluorescent labeling of proteins in living cells and in vitro, enabling detailed studies of protein localization, trafficking, and interactions.

The Core Binding Mechanism: A Ligand Exchange Reaction

The interaction between this compound and a tetracysteine-tagged protein is a reversible ligand exchange reaction. This compound is a non-fluorescent, membrane-permeable molecule where a fluorescein (B123965) core is chemically modified with two arsenic groups, each protected by two 1,2-ethanedithiol (B43112) (EDT) molecules.[1][2] This protection renders the molecule stable and non-fluorescent.

The genetically engineered tetracysteine tag, most commonly with the sequence Cys-Cys-Pro-Gly-Cys-Cys (CCPGCC), provides a high-affinity binding site for the biarsenical FlAsH moiety.[3] The four cysteine residues of the tag must be in a reduced state to be available for binding.[4] Upon encountering a protein bearing this tag, the EDT molecules are displaced, and the two arsenic atoms on the FlAsH molecule each form stable covalent bonds with a pair of cysteine thiols from the tetracysteine motif.[5] This binding event induces a conformational change in the FlAsH molecule, leading to a dramatic increase in its fluorescence quantum yield.[6] The complex is highly fluorescent, with an excitation maximum around 508 nm and an emission maximum around 528 nm.[7]

The binding is reversible; addition of a high concentration of a dithiol reagent like EDT or 2,3-dimercaptopropanol (BAL) can displace the FlAsH from the tetracysteine tag, reversing the fluorescent signal.[2]

Structural Basis of the Interaction

NMR studies of the related ReAsH molecule bound to the optimized FLNCCPGCCMEP peptide reveal that the tetracysteine motif adopts a hairpin-like structure, similar to a type II β-turn, upon binding.[1][4][8] This conformation brings the four cysteine residues into the correct spatial arrangement for the two arsenic atoms of the biarsenical dye to form covalent bonds. The proline and glycine (B1666218) residues within the CCPGCC motif are critical for inducing this turn.[4] The flanking residues of the core tetracysteine motif can also influence binding affinity and fluorescence properties.[9]

Quantitative Data

The binding of this compound to various tetracysteine motifs has been characterized by several biophysical parameters. The affinity and kinetics can be influenced by the specific amino acid sequence of the tag and the surrounding residues.

| Parameter | Value | Tetracysteine Motif | Conditions | Reference(s) |

| Dissociation Constant (Kd) | ~10-11 M | AcWDCCPGCCK-NH2 | In vitro | [3] |

| Association Rate Constant (kon) | 124 ± 8 x 103 M-1s-1 | AREACCPGCCK-CONH2 | 25°C, pH 7.5 | [10] |

| Fluorescence Quantum Yield (Φ) | ~0.5 | AcWDCCPGCCK-NH2 | In vitro | [6] |

| 0.49 | Model TC peptide | pH 7.4 | [9] | |

| Excitation Wavelength (λex) | 508 nm | Model TC peptide | pH 7.4 | [7][9] |

| Emission Wavelength (λem) | 528 nm | Model TC peptide | pH 7.4 | [7][9] |

Experimental Protocols

This protocol describes the labeling of a purified protein containing a tetracysteine tag for subsequent biochemical or biophysical analysis.

Materials:

-

Purified tetracysteine-tagged protein

-

This compound stock solution (e.g., 1 mM in DMSO)

-

1,2-ethanedithiol (EDT)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Buffer (e.g., PBS, pH 7.3)

-

Reducing agent (e.g., DTT or TCEP)

-

2-Mercaptoethanol (2-ME)

Procedure:

-

Protein Reduction: Reduce the purified protein overnight in a suitable buffer containing 1 mM DTT to ensure the cysteine residues in the tag are in the reduced state.[2]

-

Prepare Labeling Solution: In a microcentrifuge tube, prepare the this compound labeling solution. For a final concentration of 1 µM this compound, add 10 µM EDT.[2] It is crucial to maintain an excess of EDT to minimize non-specific binding.

-

Incubation: Add the this compound labeling solution to the reduced protein solution to a final concentration of 1 µM this compound in a buffer containing 1 mM 2-ME. Incubate at room temperature for approximately 2 hours.[2]

-

Monitoring (Optional): The labeling reaction can be monitored by measuring the increase in fluorescence at 528 nm with excitation at 508 nm.

-

Removal of Unbound this compound (Optional): If necessary, unbound this compound can be removed by size-exclusion chromatography or dialysis.

This protocol provides a general procedure for labeling proteins expressed with a tetracysteine tag in living cells.

Materials:

-

Cells expressing the tetracysteine-tagged protein of interest

-

This compound stock solution (e.g., 2 mM in DMSO/H2O)

-

EDT stock solution (e.g., 25 mM in DMSO)

-

Cell culture medium (e.g., Opti-MEM)

-

Wash buffer (e.g., HBSS or a BAL-containing wash buffer)

Procedure:

-

Cell Preparation: Plate cells expressing the tetracysteine-tagged protein on a suitable imaging dish or plate. Allow the cells to adhere and grow for at least 24 hours post-transfection.[5]

-

Prepare Labeling Medium: Prepare the this compound labeling medium by diluting the this compound stock solution and EDT stock solution into pre-warmed cell culture medium. A typical final concentration is 1.25-2.5 µM this compound.[5]

-

Labeling: Remove the existing cell culture medium and replace it with the this compound labeling medium. Incubate the cells for 30-60 minutes at 37°C, protected from light.[5]

-

Washing: After incubation, remove the labeling medium and wash the cells with a wash buffer to reduce background fluorescence from non-specifically bound this compound. A common wash buffer contains BAL.[5] Perform one or two washes for 5-10 minutes each.

-

Imaging: After washing, replace the wash buffer with fresh, pre-warmed culture medium and image the cells using a fluorescence microscope with appropriate filter sets for fluorescein (excitation ~490-510 nm, emission ~520-540 nm).

Considerations and Limitations

-

Non-specific Binding: this compound can bind to endogenous cysteine-rich proteins, leading to background fluorescence.[11][12] This can be minimized by using an appropriate concentration of EDT during labeling and by performing thorough washes. For proteins with low expression levels, this background can be a significant issue.[13]

-

Reduction of Cysteines: The cysteine residues in the tetracysteine tag must be in a reduced state for binding to occur. This is generally the case in the reducing environment of the cytoplasm, but may be a consideration for proteins in other cellular compartments.[4]

-

Toxicity: While the use of EDT minimizes the toxicity of the arsenical compound, high concentrations of this compound or prolonged incubation times can be toxic to cells.[9]

-

Optimization: The optimal concentrations of this compound and EDT, as well as incubation and wash times, may need to be determined empirically for each specific protein and cell type.[2][5]

Conclusion

The this compound/tetracysteine tag system is a versatile and powerful technology for the specific fluorescent labeling of proteins. A thorough understanding of its binding mechanism, kinetics, and structural basis, as well as careful optimization of experimental protocols, is crucial for its successful application in research and drug development. This guide provides the foundational knowledge required to effectively utilize this technology for advanced cellular and molecular studies.

References

- 1. Hairpin structure of a biarsenical–tetracysteine motif determined by NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tsienlab.ucsd.edu [tsienlab.ucsd.edu]

- 3. chem.ualberta.ca [chem.ualberta.ca]

- 4. Fluorescent labeling of tetracysteine-tagged proteins in intact cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tools.thermofisher.com [tools.thermofisher.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. biorxiv.org [biorxiv.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. The protein-labeling reagent this compound binds not only to CCXXCC motifs but also non-specifically to endogenous cysteine-rich proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

FlAsH-EDT2: A Technical Guide to a Versatile Fluorogenic Probe

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the organoarsenic compound FlAsH-EDT2, a powerful tool for site-specific protein labeling and the investigation of complex cellular processes. This document details its core structure, binding mechanism, experimental protocols, and applications in studying signaling pathways, with a focus on quantitative data and visual representations to facilitate understanding and implementation in a research setting.

Core Structure and Chemical Properties

This compound, an abbreviation for Fluorescein (B123965) Arsenical Hairpin binder-ethanedithiol, is a pale yellow or pinkish fluorogenic solid with the molecular formula C24H18As2O5S4.[1] Its structure is characterized by a fluorescein core modified with two 1,3,2-dithiarsolane substituents.[1][2] These dithioarsolane groups, containing trivalent arsenic, are key to its specific binding capabilities. The ethanedithiol (EDT) molecules cap the arsenic atoms, rendering the compound non-fluorescent and cell-permeable.[3]

The semi-structural formula is (C2H4AsS2)2-(C13H5O3)-C6H4COOH, indicating the dithiarsolane groups are attached to a hydroxyxanthone core, which is itself connected to an o-substituted benzoic acid molecule.[1]

Below is a two-dimensional representation of the this compound chemical structure.

Caption: 2D structure of this compound.

Quantitative Data Summary

| Property | Value | Reference(s) |

| Molecular Formula | C24H18As2O5S4 | [1] |

| Molar Mass | 664.49 g/mol | [1] |

| Appearance | Pale yellow or pinkish solid | [1] |

| Melting Point | 169 to 172 °C (336 to 342 °F; 442 to 445 K) | [1] |

| Excitation Wavelength (bound) | 508 nm | [1] |

| Emission Wavelength (bound) | 528 nm | [1] |

| Quantum Yield (bound) | 0.49 | [1] |

| Extinction Coefficient | 30 - 80 L mmol−1 cm−1 | [1] |

Binding Mechanism to Tetracysteine Motifs

This compound is designed for site-specific labeling of proteins that have been genetically engineered to contain a tetracysteine (TC) motif. The most common and effective motif is Cys-Cys-Pro-Gly-Cys-Cys (CCPGCC).[1] The binding mechanism involves the displacement of the two EDT molecules by the four cysteine residues of the TC tag.[3] Each of the two arsenic atoms in this compound forms a stable covalent bond with a pair of cysteine thiols. This binding event induces a conformational change in the fluorescein core, causing it to become brightly fluorescent.[3]

The binding is a reversible equilibrium. The formation of the fluorescent FlAsH-TC adduct is favored at low concentrations of free EDT (below 10 μM), while high concentrations of EDT (above 1 mM) can reverse the binding, displacing the FlAsH molecule from the TC motif.[1] This reversibility allows for controlled labeling and the potential to remove the label if necessary.

It is important to note that this compound can exhibit some non-specific binding to endogenous cysteine-rich proteins.[4] Optimized labeling protocols and the use of high-affinity TC motifs help to minimize this background fluorescence.[5]

Caption: this compound binding to a tetracysteine-tagged protein.

Experimental Protocols

Synthesis of this compound

This compound can be synthesized from fluorescein in a multi-step process. A common method involves the following key steps:

-

Mercuration of Fluorescein: Fluorescein is reacted with mercuric oxide (HgO) in trifluoroacetic acid (TFA).

-

Transmetallation: The mercurated fluorescein is then reacted with arsenic trichloride (B1173362) (AsCl3) in the presence of a palladium catalyst (Pd(OAc)2) and a base such as N,N-diisopropylethylamine (DIEA).

-

Adduct Formation: The resulting biarsenical fluorescein is then reacted with 1,2-ethanedithiol (B43112) (EDT) in aqueous acetone (B3395972) to form the final this compound product.

Caution: This synthesis involves highly toxic reagents, including mercury and arsenic compounds, and should only be performed by trained personnel in a properly equipped chemical laboratory.

Protocol for Labeling Proteins in Live Cells

This protocol is a general guideline for labeling tetracysteine-tagged proteins in cultured mammalian cells. Optimization may be required for specific cell types and protein expression levels.

Materials:

-

This compound stock solution (e.g., 1 mM in DMSO)

-

1,2-ethanedithiol (EDT)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

Cells expressing the tetracysteine-tagged protein of interest

Procedure:

-

Prepare Labeling Solution:

-

Prepare a fresh 25 mM stock solution of EDT in DMSO.

-

For each sample, mix 1 µL of 1 mM this compound stock with 1 µL of 25 mM EDT stock.

-

Incubate at room temperature for at least 10 minutes to ensure the FlAsH is fully complexed with EDT.

-

-

Cell Preparation:

-

Wash the cells expressing the TC-tagged protein twice with pre-warmed HBSS to remove any serum proteins that might interfere with labeling.

-

-

Labeling:

-

Dilute the this compound/EDT mixture into pre-warmed HBSS to a final concentration of approximately 1 µM this compound and 10-25 µM EDT.

-

Add the labeling solution to the cells and incubate for 30-60 minutes at 37°C.

-

-

Washing:

-

Remove the labeling solution.

-

Wash the cells twice with a solution containing a higher concentration of a dithiol, such as 2,3-dimercapto-1-propanol (BAL), to reduce non-specific background fluorescence. A typical wash buffer might contain 250 µM BAL in HBSS.

-

-

Imaging:

-

After washing, replace the wash buffer with fresh HBSS or imaging medium.

-

Image the cells using fluorescence microscopy with appropriate filters for fluorescein (excitation ~508 nm, emission ~528 nm).

-

Caption: Workflow for labeling proteins with this compound in live cells.

Applications in Signaling Pathway Analysis

This compound is a valuable tool for studying dynamic cellular processes, particularly signal transduction pathways. Its ability to be used in Fluorescence Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET) assays allows for the real-time monitoring of protein-protein interactions and conformational changes.[2][3]

Monitoring G Protein-Coupled Receptor (GPCR) Activation and Dimerization

This compound has been instrumental in elucidating the complex signaling of GPCRs, the largest family of cell surface receptors.

-

Conformational Changes: By labeling a GPCR with a FRET donor (e.g., a fluorescent protein) and inserting a TC tag at a specific site to bind this compound (the acceptor), agonist-induced conformational changes can be monitored as a change in FRET efficiency.[3]

-

Dimerization: this compound can be used in FRET experiments to study the dimerization of GPCRs. By labeling one protomer with a donor and the other with a TC-tagged FlAsH acceptor, the proximity of the two receptors can be assessed.[6][7][8][9]

Caption: FRET-based detection of GPCR dimerization using this compound.

Visualizing β-Arrestin Recruitment to GPCRs

A key step in GPCR signaling and desensitization is the recruitment of β-arrestin to the activated receptor. This compound-based BRET and FRET assays can visualize this interaction. In a typical BRET assay, the GPCR is fused to a luciferase (e.g., Renilla luciferase, Rluc), and β-arrestin is tagged with a TC motif for FlAsH labeling. Upon agonist stimulation and subsequent β-arrestin recruitment to the GPCR, the luciferase and FlAsH are brought into close proximity, resulting in energy transfer and a detectable BRET signal.[2][10][11][12][13]

Caption: BRET assay for monitoring β-arrestin recruitment to a GPCR.

Probing Protein Kinase C (PKC) Signaling

This compound can also be incorporated into FRET-based biosensors to monitor the activity of kinases such as Protein Kinase C (PKC).[3][14][15] A biosensor can be constructed with a PKC substrate peptide flanked by a FRET donor and a TC tag for FlAsH labeling. Upon phosphorylation of the substrate by active PKC, a conformational change in the biosensor leads to a change in FRET, providing a real-time readout of PKC activity within the cell.

Caption: FRET biosensor for PKC activity using this compound.

Conclusion

This compound is a versatile and powerful tool for the specific fluorescent labeling of proteins in living cells. Its unique properties, particularly its fluorogenic nature upon binding to the tetracysteine tag, make it highly suitable for a range of applications, from protein tracking to the detailed analysis of complex signaling pathways. While challenges such as non-specific binding exist, optimized protocols and careful experimental design can mitigate these issues, enabling researchers to gain valuable insights into the dynamic molecular events that govern cellular function. This guide provides a foundational understanding of this compound, intended to facilitate its successful application in diverse research and drug development endeavors.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Probing arrestin function using intramolecular FlAsH-BRET biosensors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorescent labeling of tetracysteine-tagged proteins in intact cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The protein-labeling reagent this compound binds not only to CCXXCC motifs but also non-specifically to endogenous cysteine-rich proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Single-molecule FRET imaging of GPCR dimers in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Contributions of fluorescence techniques to understanding G protein-coupled receptor dimerisation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. New Insights into Arrestin Recruitment to GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Genetically encoded fluorescent reporters to visualize protein kinase C activation in live cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pathway illuminated: visualizing protein kinase C signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

The Advent of Biarsenical Dyes: A Technical Guide to a Powerful Protein Labeling Technology

For researchers, scientists, and drug development professionals, the ability to visualize and track proteins in their native cellular environment is paramount. The discovery and development of biarsenical dyes, a class of membrane-permeant molecules that bind to genetically encoded tetracysteine tags, has provided a powerful tool for site-specific protein labeling in living cells. This in-depth technical guide explores the core principles of this technology, from its foundational chemistry to its diverse applications in cellular biology and drug discovery.

The genesis of this technology lies in the work of Roger Y. Tsien and colleagues, who introduced a novel method for labeling recombinant proteins within live cells.[1] The system is elegantly simple in its design: a small, genetically encoded peptide sequence, typically Cys-Cys-Xaa-Xaa-Cys-Cys (where Xaa is any non-cysteine amino acid), is fused to a protein of interest.[1] This tetracysteine motif serves as a high-affinity binding site for a biarsenical probe, most notably FlAsH (Fluorescein Arsenical Hairpin binder) and ReAsH (Resorufin Arsenical Hairpin binder).[2][3]

A key feature of these dyes is their profluorogenic nature. In their unbound state, complexed with 1,2-ethanedithiol (B43112) (EDT), they are virtually non-fluorescent.[1][4][5] This is attributed to mechanisms like vibrational deactivation or photoinduced electron transfer.[6] Upon binding to the tetracysteine tag, a stable complex is formed, restricting the rotation of the arsenic-sulfur bonds and leading to a dramatic increase in fluorescence quantum yield, in some cases by more than 50,000-fold.[1][6] This remarkable enhancement in fluorescence provides a high signal-to-noise ratio, minimizing the need for extensive washing steps to remove unbound dye.[5]

Photophysical Properties of Biarsenical Dyes

The choice of biarsenical dye is dictated by the specific experimental requirements, such as the desired excitation and emission wavelengths and the presence of other fluorophores. FlAsH, a derivative of fluorescein, emits a green-yellow fluorescence, while ReAsH, derived from resorufin, fluoresces in the red region of the spectrum.[1][4] The photophysical properties of these dyes are summarized in the table below.

| Dye | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Bound) | Molar Extinction Coefficient (L·mol⁻¹·cm⁻¹) |

| FlAsH | 508[7][8][9] | 528[7][8][9] | ~0.49 - 0.5[1][7][9] | 30,000 - 80,000[7] |

| ReAsH | 593[1][6] | 608[1][6] | ~0.28 - 0.47[2] | Not widely reported |

| CHoXAsH | ~380 | ~430 | 0.35 | Not widely reported |

The Tetracysteine Tag: A Minimalist Handle for High-Affinity Binding

The specificity and affinity of the biarsenical dye for its target are largely determined by the sequence of the tetracysteine tag. The initial CCXXCC motif has been optimized to enhance binding affinity and fluorescence quantum yield. The CCPGCC sequence was identified as an improvement, and further optimization of flanking residues led to the development of 12-amino-acid motifs such as FLNCCPGCCMEP and HRWCCPGCCKTF, which exhibit significantly higher affinity and resistance to dissociation by competing dithiols.[2][4][7] This high affinity, with dissociation constants in the picomolar range, allows for more stringent washing conditions, thereby improving the signal-to-background ratio.[8] The conformation of the peptide is thought to be a hairpin rather than an α-helix.[1]

Experimental Protocol: Labeling of Tetracysteine-Tagged Proteins in Live Cells

The following protocol provides a general methodology for the fluorescent labeling of intracellular proteins tagged with a tetracysteine motif using FlAsH-EDT2 or ReAsH-EDT2.

Materials:

-

Cells expressing the tetracysteine-tagged protein of interest

-

Opti-MEM (or other suitable serum-free medium)

-

This compound or ReAsH-EDT2 stock solution

-

1,2-ethanedithiol (EDT)

-

2,3-dimercaptopropanol (BAL) wash buffer

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Preparation: Culture cells expressing the tetracysteine-tagged protein on a suitable imaging dish or slide.

-

Labeling Solution Preparation: Prepare the labeling solution by diluting the this compound or ReAsH-EDT2 stock solution to a final concentration of 0.5-2 µM in pre-warmed, serum-free medium. Add EDT to the labeling solution to a final concentration of 10-20 µM. It is crucial to add the EDT before the biarsenical dye.

-

Cell Labeling: Wash the cells once with serum-free medium. Replace the medium with the labeling solution and incubate for 30-60 minutes at 37°C, protected from light.[10][11] Longer incubation times may increase background fluorescence.[10]

-

Washing: Aspirate the labeling solution and wash the cells with a solution containing a competing dithiol to reduce non-specific binding. A common wash buffer is Hank's Balanced Salt Solution (HBSS) containing 250 µM 2,3-dimercaptopropanol (BAL).[10] Incubate for at least 15 minutes at 37°C.[10]

-

Final Wash and Imaging: Remove the wash solution and replace it with fresh, pre-warmed medium or PBS. The cells are now ready for imaging using fluorescence microscopy with the appropriate filter sets for the chosen dye. It is generally recommended to image live cells, as fixation after labeling can increase non-specific fluorescence.[10] Fixation prior to labeling can prevent dye binding altogether.[10]

Visualizing the Workflow and a Key Application

The overall process for utilizing biarsenical dyes, from molecular cloning to final imaging, can be visualized as a streamlined workflow.

Caption: Experimental workflow for biarsenical dye labeling.

One of the powerful applications of this technology is in studying the dynamics of G protein-coupled receptors (GPCRs), a large family of cell surface receptors that are crucial drug targets. Biarsenical dyes can be used to label GPCRs containing a tetracysteine tag, enabling the visualization of receptor trafficking, dimerization, and interaction with downstream signaling partners. For instance, Fluorescence Resonance Energy Transfer (FRET) studies can be performed using a fluorescent protein donor (like CFP) fused to the GPCR and a biarsenical dye acceptor (like FlAsH) bound to a tetracysteine tag on an interacting protein, such as β-arrestin.

Caption: Generalized GPCR signaling and biarsenical dye labeling.

Conclusion and Future Directions

The discovery and development of biarsenical dyes and the tetracysteine tag have provided a versatile and powerful platform for protein labeling in living cells. The small size of the tag, the fluorogenic nature of the dyes, and the high-affinity interaction have made this technology invaluable for a wide range of applications, from studying protein dynamics and interactions to high-throughput screening. As new biarsenical probes with improved photophysical properties and novel functionalities are developed, this technology will undoubtedly continue to be a cornerstone of modern cell biology and drug discovery, enabling researchers to unravel the intricate molecular machinery of life with ever-increasing precision.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. tsienlab.ucsd.edu [tsienlab.ucsd.edu]

- 3. Protein Labeling With FlAsH and ReAsH | Springer Nature Experiments [experiments.springernature.com]

- 4. Fluorescent labeling of tetracysteine-tagged proteins in intact cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tsienlab.ucsd.edu [tsienlab.ucsd.edu]

- 6. chem.ualberta.ca [chem.ualberta.ca]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. biorxiv.org [biorxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. ReAsH/FlAsH Labeling and Image Analysis of Tetracysteine Sensor Proteins in Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Labeling tetracysteine-tagged proteins with biarsenical dyes for live cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

FlAsH-EDT2 vs. GFP for Protein Tagging: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The visualization of proteins within their native cellular environment is a cornerstone of modern biological research and drug development. For decades, Green Fluorescent Protein (GFP) and its spectral variants have been the workhorses for live-cell imaging. However, the emergence of biarsenical labeling technologies, such as FlAsH-EDT2, offers a powerful alternative with distinct advantages in specific applications. This technical guide provides an in-depth comparison of this compound and GFP, focusing on their core principles, quantitative performance, and experimental considerations. We will explore the significant size advantage of the this compound system, its capacity for pulse-chase labeling, and its utility in overcoming some of the limitations inherent to fluorescent proteins. This document is intended to equip researchers with the necessary knowledge to select the optimal protein tagging strategy for their experimental needs.

Introduction: The Principles of Protein Tagging

1.1. Green Fluorescent Protein (GFP): A Genetically Encoded Reporter

GFP is a 28 kDa protein that, upon expression as a fusion partner with a protein of interest, autocatalytically forms a chromophore, rendering the fusion protein fluorescent.[1] This process requires molecular oxygen.[1] The genetic encoding of GFP allows for straightforward generation of fluorescently labeled proteins through standard molecular biology techniques.

1.2. This compound: A Fluorogenic Biarsenical Dye System

The this compound system utilizes a small, genetically encoded tetracysteine (TC) tag (e.g., Cys-Cys-Pro-Gly-Cys-Cys) fused to the protein of interest.[2] The this compound reagent, a non-fluorescent biarsenical derivative of fluorescein, is membrane-permeable and becomes fluorescent only upon binding with high affinity to the TC tag.[3][4] This "fluorogenic" property significantly reduces background fluorescence from unbound dye.[4]

Quantitative Comparison: this compound vs. GFP

A direct comparison of the photophysical and practical properties of this compound and GFP reveals key differences that can influence the choice of tagging system for a particular experiment.

| Property | This compound | Green Fluorescent Protein (GFP) | References |

| Tag Size | ~0.7 kDa (TC tag) + <1 kDa (FlAsH) | ~28 kDa | [1][3][5] |

| Labeling Mechanism | Post-translational, chemical labeling of TC tag | Co-translational, genetic fusion | [3][6] |

| Fluorogenicity | Fluorogenic (fluorescence upon binding) | Constitutively fluorescent | [4][6] |

| Excitation Max. | ~508 nm | ~395 nm and 475 nm (EGFP: 488 nm) | [5][6] |

| Emission Max. | ~528 nm | ~509 nm (EGFP: 507 nm) | [5][6] |

| Quantum Yield | 0.1 - 0.6 (peptide-bound) | mEGFP is a bright variant | [1][5] |

| Extinction Coefficient (L·mmol⁻¹·cm⁻¹) | 30 - 80 | - | [5] |

| Temporal Control | Pulse-chase labeling possible | Not directly possible | [2] |

| Toxicity | Potential for off-target binding and arsenic-related toxicity | Can induce apoptosis and immunogenicity | [7][8][9][10] |

| Oxygen Dependence | No | Yes (for chromophore formation) | [1] |

| pH Sensitivity | Less sensitive in physiological range | Sensitive to acidic pH | [1][11] |

| Multicolor Capability | Yes, with ReAsH (red) and other analogs | Yes, with spectral variants (YFP, CFP, etc.) | [2][11] |

Core Advantages of this compound

3.1. Minimal Size, Minimal Perturbation

The most significant advantage of the this compound system is the diminutive size of the tetracysteine tag (<1 kDa) compared to the bulky GFP barrel (~28 kDa).[2][5] This smaller footprint is less likely to interfere with the natural folding, function, localization, and trafficking of the tagged protein.[12][13] For studies involving small proteins or proteins where steric hindrance is a concern, this compound offers a clear advantage.[1]

3.2. Temporal Control with Pulse-Chase Labeling

Because this compound labeling is a post-translational event, it allows for temporal control over protein visualization. Researchers can perform pulse-chase experiments by introducing the this compound reagent at specific time points to label cohorts of newly synthesized proteins.[2] This is invaluable for studying protein dynamics, such as synthesis, trafficking, and degradation rates.

3.3. Fluorogenic Nature Reduces Background

The this compound dye is essentially non-fluorescent until it binds to the tetracysteine tag.[4] This property minimizes background signal from unbound dye within the cell, leading to a higher signal-to-noise ratio, which is particularly beneficial when imaging low-abundance proteins.[4]

3.4. Versatility Beyond Imaging

The biarsenical tag can be used for more than just fluorescence microscopy. The high-affinity interaction can be exploited for protein purification.[11] Furthermore, related biarsenical probes, like ReAsH, can be used for chromophore-assisted light inactivation (CALI) to selectively inactivate the tagged protein in a spatio-temporally controlled manner.[2]

Limitations and Considerations for this compound

4.1. Off-Target Binding and Background

While fluorogenic, this compound can bind non-specifically to endogenous cysteine-rich proteins, leading to background fluorescence.[10][14] Careful optimization of labeling and washing conditions, including the use of dithiols like 1,2-ethanedithiol (B43112) (EDT) or British anti-Lewisite (BAL) in wash buffers, is crucial to minimize this effect.[3] The development of optimized tetracysteine motifs with higher affinity has also helped to improve the specificity and reduce background.[5][15]

4.2. Potential Toxicity

The active component of this compound is an organoarsenic compound, which raises concerns about cellular toxicity.[5] While many studies report minimal toxicity at the concentrations used for labeling, it is a factor that must be considered and empirically evaluated for each cell type and experimental system.[9][10]

4.3. Labeling Efficiency and Extracellular Proteins

Achieving 1:1 stoichiometry of labeling can be challenging and requires careful optimization of dye concentration and incubation time.[3] Labeling extracellular proteins can also be problematic as the cysteine residues in the TC-tag can become oxidized in the extracellular environment, preventing FlAsH binding.[16] However, specialized protocols have been developed to overcome this limitation.[16]

Limitations of GFP

5.1. Large Size and Potential for Artifacts

The large size of GFP can sterically hinder the proper folding, function, and interaction of the fusion partner.[12][17] This can lead to mislocalization, altered activity, or even degradation of the protein of interest, resulting in experimental artifacts.[12][17]

5.2. Maturation Time and Oxygen Dependence

The formation of the GFP chromophore is a post-translational process that requires time and the presence of molecular oxygen.[1] This can lead to a lag between protein synthesis and fluorescence, and makes GFP unsuitable for studies in anaerobic environments.[1]

5.3. Photobleaching and Cytotoxicity

Like all fluorophores, GFP is susceptible to photobleaching upon intense or prolonged illumination. Furthermore, GFP expression has been linked to cellular toxicity, including the induction of apoptosis and immunogenic responses in vivo.[7][8][18][[“]]

Experimental Protocols

6.1. This compound Labeling Protocol

This protocol is a generalized procedure and may require optimization for specific cell types and proteins.

Materials:

-

Cells expressing the tetracysteine-tagged protein of interest

-

This compound stock solution (e.g., 1 mM in DMSO)

-

1,2-ethanedithiol (EDT) or British anti-Lewisite (BAL)

-

Cell culture medium

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

Procedure:

-

Cell Preparation: Culture cells expressing the TC-tagged protein to the desired confluency.

-

Labeling Solution Preparation: Prepare the this compound labeling solution in a suitable buffer (e.g., HBSS). A typical starting concentration is 1-5 µM this compound with a 10-fold molar excess of EDT.[4]

-

Cell Labeling:

-

Wash the cells once with pre-warmed buffer.

-

Incubate the cells with the this compound labeling solution at 37°C for 30-60 minutes.[3] The optimal time may vary.

-

-

Washing:

-

Remove the labeling solution.

-

Wash the cells 2-3 times with a wash buffer containing a higher concentration of dithiol (e.g., 250 µM EDT or BAL) to reduce non-specific background.[3] Incubate for 5-10 minutes during each wash.

-

-

Imaging: After the final wash, replace the buffer with fresh culture medium or imaging buffer and proceed with fluorescence microscopy.

6.2. GFP Transfection Protocol (General)

This is a general protocol for transient transfection using a lipid-based reagent.

Materials:

-

Plasmid DNA encoding the GFP-fusion protein

-

Mammalian cell line

-

Complete growth medium

-

Serum-free medium (e.g., Opti-MEM)

-

Lipid-based transfection reagent (e.g., Lipofectamine)

Procedure:

-

Cell Seeding: The day before transfection, seed cells in a multi-well plate so that they are 70-90% confluent at the time of transfection.[20]

-

Complex Formation:

-

In one tube, dilute the plasmid DNA in serum-free medium.

-

In a separate tube, dilute the transfection reagent in serum-free medium.

-

Combine the diluted DNA and diluted reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.[21]

-

-

Transfection:

-

Aspirate the growth medium from the cells.

-

Add the DNA-lipid complexes to the cells.

-

Add fresh complete growth medium.

-

-

Expression and Imaging: Incubate the cells for 24-48 hours to allow for expression of the GFP-fusion protein.[22] The cells can then be imaged using fluorescence microscopy.

Visualizations: Workflows and Mechanisms

References

- 1. blog.addgene.org [blog.addgene.org]

- 2. Preparation of the membrane-permeant biarsenicals, this compound and ReAsH-EDT2 for fluorescent labeling of tetracysteine-tagged proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorescent labeling of tetracysteine-tagged proteins in intact cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tsienlab.ucsd.edu [tsienlab.ucsd.edu]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. GFP (green fluorescent protein): Properties, origin, specifications, tips | Proteintech Group [ptglab.com]

- 7. Cellular GFP Toxicity and Immunogenicity: Potential Confounders in in Vivo Cell Tracking Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 9. tools.thermofisher.com [tools.thermofisher.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. What are the disadvantages of tagging fluorescent proteins (FPs) to label target proteins? | AAT Bioquest [aatbio.com]

- 13. researchgate.net [researchgate.net]

- 14. medchemexpress.com [medchemexpress.com]

- 15. tsienlab.ucsd.edu [tsienlab.ucsd.edu]

- 16. molbiolcell.org [molbiolcell.org]

- 17. researchgate.net [researchgate.net]

- 18. Is green fluorescent protein toxic to the living cells? | Semantic Scholar [semanticscholar.org]

- 19. consensus.app [consensus.app]

- 20. pdf.journalagent.com [pdf.journalagent.com]

- 21. Transfection of GFP (Green Fluorescent Protein) into CHO Cells [ruf.rice.edu]

- 22. Constructing and Expressing GFP Fusion Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: FlAsH-EDT2 Labeling for Live Cell Imaging

Audience: Researchers, scientists, and drug development professionals.

Introduction

The FlAsH-EDT2 labeling system is a powerful tool for fluorescently tagging proteins in living cells, offering a valuable alternative to fluorescent protein fusions like GFP.[1][2] This technology relies on the high-affinity binding of the membrane-permeant biarsenical dye, this compound (fluorescein arsenical hairpin binder–ethanedithiol), to a genetically encoded tetracysteine (TC) motif (Cys-Cys-Xaa-Xaa-Cys-Cys) engineered into a protein of interest.[1][3] A key advantage of this system is that this compound is non-fluorescent until it binds to the TC tag, minimizing background fluorescence from unbound dye.[4] The small size of the TC tag (<1 kDa) is significantly less likely to interfere with protein function compared to the much larger fluorescent proteins (~30 kDa).[1] This methodology enables a wide range of applications, including protein localization, trafficking, and interaction studies in live cells.[1][3][5]

Principle of the Method

The this compound labeling technology is based on the specific and high-affinity interaction between the biarsenical FlAsH molecule and the sulfhydryl groups of four cysteine residues within the TC tag.[1][6] The dye is complexed with 1,2-ethanedithiol (B43112) (EDT) to render it non-fluorescent and membrane-permeable.[4][6] Once inside the cell, this compound can exchange its EDT molecules for the cysteine residues of the TC tag, leading to a significant increase in fluorescence.[6][7] The addition of excess EDT during labeling and washing steps helps to minimize non-specific binding to endogenous cysteine-rich proteins.[4][5] Optimized TC tag sequences, such as FLNCCPGCCMEP, have been developed to enhance binding affinity and fluorescence quantum yield.[8][9]

Data Presentation

Table 1: this compound Properties and Labeling Parameters

| Parameter | Value | Reference |

| Molecular Formula | C₂₄H₁₈As₂O₅S₄ | [1] |

| Molar Mass | 664.49 g/mol | [1] |

| Excitation Wavelength | ~508 nm | [1][10] |

| Emission Wavelength | ~528 nm | [1][10] |

| Quantum Yield (bound) | 0.1 - 0.6 | [1] |

| Recommended this compound Concentration (Transfected Cells) | 1.0 - 10 µM (starting with 2.5 µM) | [6] |

| Recommended this compound Concentration (Lentiviral Transduction) | 1.25 µM (can be optimized from 1-10 µM) | [6] |

| Recommended EDT Concentration in Labeling Solution | 10-fold molar excess to this compound (e.g., 12.5 µM EDT for 1.25 µM this compound) | [3][4] |

| Labeling Time | 30 - 90 minutes | [6] |

| Washing Buffer | BAL (British Anti-Lewisite) wash buffer or HBSS containing EDT | [6][11] |

Table 2: Recommended Controls for this compound Labeling Experiments

| Control | Purpose | Expected Outcome |

| Untransfected/Uninduced Cells | To assess background fluorescence from endogenous proteins and autofluorescence. | Low to negligible fluorescence after this compound labeling and washing.[6][12] |

| Cells Expressing a Non-TC-tagged Protein | To control for non-specific binding of this compound to an overexpressed protein. | Low to negligible fluorescence. |

| Cells Expressing a TC-tagged Protein (Positive Control) | To confirm the expression and correct localization of the TC-tagged protein and the efficacy of the labeling protocol. | Specific and localized fluorescence corresponding to the known localization of the protein of interest.[6] |

Experimental Protocols

Materials

-

Cells expressing the tetracysteine-tagged protein of interest

-

This compound stock solution (e.g., 1-2 mM in DMSO)

-

1,2-ethanedithiol (EDT)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Opti-MEM® Reduced-Serum Medium or Hanks' Balanced Salt Solution (HBSS)

-

BAL (British Anti-Lewisite) wash buffer (optional, for reducing background)

-

Silanized polypropylene (B1209903) tubes

-

Fluorescence microscope with appropriate filter sets (e.g., standard FITC filters)[6]

Reagent Preparation

-

25 mM EDT Stock Solution: Prepare fresh before use as dithiols are prone to air oxidation. In a silanized polypropylene tube, mix 2.1 µl of EDT with 1 ml of DMSO.[3]

-

This compound Labeling Solution (Example for 1.25 µM final concentration):

-

For each sample, in a separate silanized polypropylene tube, add 1 µl of freshly prepared 25 mM EDT and 0.625 µl of a 2 mM this compound stock solution.

-

Incubate at room temperature (20–25 °C) for at least 10 minutes to ensure the FlAsH is complexed with EDT.[4]

-

Dilute this mixture into the desired volume of pre-warmed labeling medium (e.g., Opti-MEM® or HBSS) to achieve the final working concentration.

-

Live Cell Labeling Protocol

-

Cell Preparation: Plate cells expressing the TC-tagged protein on a suitable imaging dish or plate. Ensure cells are 60-90% confluent at the time of labeling.[6]

-

Washing: Gently wash the cells twice with pre-warmed labeling medium (e.g., Opti-MEM® or HBSS) to remove any serum proteins that might interfere with labeling.[4]

-

Labeling: Remove the wash medium and add the freshly prepared this compound labeling solution to the cells.

-

Incubation: Incubate the cells for 30-90 minutes at 37°C in a CO₂ incubator. The optimal incubation time may need to be determined empirically for each cell type and protein of interest.[6] You can monitor the labeling progress every 15 minutes under a fluorescence microscope.[6]

-

Washing to Remove Unbound Dye:

-

Remove the labeling solution.

-

Wash the cells twice with a wash buffer. For reducing non-specific background, a wash buffer containing a dithiol like BAL or EDT is recommended.[6][11] For example, wash with HBSS containing 12.5 µM EDT.

-

Perform a final wash with the labeling medium without this compound or EDT.

-

-

Imaging: Image the cells using a fluorescence microscope equipped with a suitable filter set for fluorescein (B123965) (Excitation: ~508 nm, Emission: ~528 nm).[1][6] The fluorescent signal can be stable for up to 48 hours, depending on protein stability.[6]

Mandatory Visualizations

Caption: Mechanism of this compound labeling in live cells.

Caption: Experimental workflow for this compound live cell labeling.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Protein Labeling With FlAsH and ReAsH | Springer Nature Experiments [experiments.springernature.com]

- 3. Fluorescent labeling of tetracysteine-tagged proteins in intact cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tsienlab.ucsd.edu [tsienlab.ucsd.edu]

- 5. Imaging the boundaries—innovative tools for microscopy of living cells and real-time imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tools.thermofisher.com [tools.thermofisher.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Preparation of the membrane-permeant biarsenicals, this compound and ReAsH-EDT2 for fluorescent labeling of tetracysteine-tagged proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tsienlab.ucsd.edu [tsienlab.ucsd.edu]

- 10. biorxiv.org [biorxiv.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols for FlAsH-EDT2 in Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

FlAsH-EDT2 (Fluorescein Arsenical Hairpin Binder-Ethanedithiol) is a membrane-permeant, fluorogenic biarsenical probe used for site-specific labeling of proteins in living cells.[1][2] This technology offers a powerful alternative to fluorescent proteins (FPs) for visualizing protein localization, trafficking, and protein-protein interactions. The core principle lies in the high-affinity, covalent-like bond formed between this compound and a genetically encoded tetracysteine (TC) tag, typically with the core sequence Cys-Cys-Pro-Gly-Cys-Cys (CCPGCC), engineered into the protein of interest.[2] Unbound this compound is essentially non-fluorescent, but upon binding to the TC tag, it emits a bright green fluorescence, providing a high signal-to-noise ratio.[1][3] Its small size (~1 kDa) compared to FPs (~27 kDa) makes it less likely to interfere with protein function and dynamics.[2]

These application notes provide detailed protocols for using this compound in fluorescence microscopy, summarize key quantitative data for experimental design, and illustrate its application in studying protein trafficking.

Quantitative Data Presentation

For optimal experimental design, it is crucial to consider the photophysical properties and binding affinities of the FlAsH-TC system. The following tables summarize key quantitative data for this compound.

| Property | Value | Notes |

| Excitation Wavelength (max) | 508 nm | [2] |

| Emission Wavelength (max) | 528 nm | [2] |

| Molar Extinction Coefficient | 30,000 - 80,000 M⁻¹cm⁻¹ | Dependent on the specific TC tag sequence.[2] |

| Fluorescence Quantum Yield | 0.1 - 0.6 | Dependent on the specific TC tag sequence.[2] |

| Molecular Weight | 664.49 g/mol | [2] |

Table 1: Photophysical Properties of this compound bound to a Tetracysteine Tag.

| Tetracysteine Tag Sequence | Dissociation Constant (Kd) | Key Advantage |

| Cys-Cys-Arg-Glu-Cys-Cys (CCRECC) | ~1.7 nM | Original high-affinity sequence. |

| Cys-Cys-Pro-Gly-Cys-Cys (CCPGCC) | ~0.5 nM | Optimized for higher affinity.[2] |

| Phe-Leu-Asn-Cys-Cys-Pro-Gly-Cys-Cys-Met-Glu-Pro (FLNCCPGCCMEP) | Picomolar range | Significantly improved affinity and higher quantum yield, leading to a >20-fold increase in contrast. |

| His-Arg-Trp-Cys-Cys-Pro-Gly-Cys-Cys-Lys-Thr-Phe (HRWCCPGCCKTF) | Picomolar range | Similar to FLNCCPGCCMEP, offering enhanced fluorescence and dithiol resistance. |

Table 2: Binding Affinities of this compound for Various Tetracysteine Tags. The development of optimized TC tags with flanking amino acid sequences has significantly improved the signal-to-noise ratio and the robustness of the FlAsH-labeling technology.

| Parameter | This compound | EGFP |

| Photostability | Moderate | High |

| Notes | This compound is known to be less photostable than EGFP and can be susceptible to photobleaching, especially with high-intensity illumination.[3][4] The use of antifade reagents and minimizing light exposure is recommended. | EGFP is generally more photostable, making it suitable for long-term imaging experiments. |

| Signal-to-Noise Ratio | High (with optimized tags) | High |

| Notes | The fluorogenic nature of this compound and the use of optimized TC tags and washing protocols can yield high signal-to-noise ratios.[1] However, nonspecific binding to endogenous cysteine-rich proteins can be a concern.[5][6] | EGFP provides a consistently high signal-to-noise ratio as the fluorescence is intrinsic to the protein. |

| Size | ~1 kDa | ~27 kDa |

| Notes | The small size of the TC tag is a major advantage, minimizing potential steric hindrance and effects on protein function.[2] | The larger size of EGFP can sometimes interfere with the function, localization, or interactions of the fusion partner. |

Table 3: Comparison of this compound with Enhanced Green Fluorescent Protein (EGFP).

Experimental Protocols

Preparation of Reagents

a. This compound Stock Solution (1 mM):

-

Dissolve this compound powder in dimethyl sulfoxide (B87167) (DMSO) to a final concentration of 1 mM.

-

Aliquot into small volumes (e.g., 5-10 µL) to minimize freeze-thaw cycles.

-

Store at -20°C, protected from light. The stock solution is stable for several months.

b. 1,2-Ethanedithiol (EDT) Stock Solution (500 mM):

-

Caution: EDT has a strong, unpleasant odor and is toxic. Handle in a fume hood.

-

Prepare a 500 mM stock solution of EDT in DMSO.

-

Prepare fresh daily as dithiols are prone to oxidation.

c. British Anti-Lewisite (BAL) Wash Buffer (100X Stock):

-

BAL can be used as a less odorous alternative to EDT for washing steps.

-

Prepare a 25 mM stock solution of BAL in a suitable buffer (e.g., HBSS).

-

Store at 4°C.

d. Labeling Medium:

-

Use a serum-free medium such as Opti-MEM® or Hanks' Balanced Salt Solution (HBSS) supplemented with calcium and magnesium for adherent cells. Serum proteins can bind to this compound and increase background.

e. Wash Buffer:

-

Prepare a wash buffer containing 250 µM EDT or 250 µM BAL in the labeling medium. Note that BAL is approximately three times more potent than EDT in displacing FlAsH from the TC tag, so optimization may be required for sensitive applications.

Live-Cell Labeling Protocol

This protocol is a general guideline and may require optimization for specific cell types and protein expression levels.

-

Cell Preparation: Plate cells expressing the TC-tagged protein of interest on a suitable imaging dish or slide. Aim for 60-80% confluency at the time of labeling.

-

Prepare Labeling Solution:

-

For a final this compound concentration of 1-2.5 µM, dilute the 1 mM stock solution into the pre-warmed labeling medium.

-

Add EDT to the labeling solution to a final concentration of 10-25 µM. The excess EDT helps to keep the this compound in its non-fluorescent state and reduces non-specific binding.

-

Incubate the labeling solution for at least 10 minutes at room temperature to allow for the complexation of FlAsH with EDT.

-

-

Labeling:

-

Wash the cells once with pre-warmed labeling medium.

-

Aspirate the medium and add the labeling solution to the cells.

-

Incubate for 30-60 minutes at 37°C in a cell culture incubator. The optimal incubation time should be determined empirically.

-

-

Washing:

-

Aspirate the labeling solution.

-

Wash the cells twice with the pre-warmed wash buffer (containing 250 µM EDT or BAL). Incubate for 5-10 minutes during each wash.

-

Wash the cells once with labeling medium to remove residual dithiol.

-

-

Imaging:

-

Replace the wash buffer with fresh, pre-warmed imaging medium (can be the labeling medium or a phenol (B47542) red-free culture medium).

-

Image the cells using a fluorescence microscope equipped with appropriate filters for fluorescein (B123965) (Excitation: ~490/20 nm, Emission: ~528/38 nm).

-

Minimize light exposure to reduce phototoxicity and photobleaching.

-

Experimental Workflow Diagram

Caption: A general experimental workflow for labeling live cells with this compound.

Application Example: Visualizing Connexin Trafficking

A powerful application of this compound is in pulse-chase experiments to study protein trafficking and turnover. By sequentially labeling with two different colored biarsenical dyes (e.g., the green-fluorescent FlAsH and the red-fluorescent ReAsH), one can distinguish between pre-existing and newly synthesized protein populations. A seminal study by Gaietta et al. (2002) utilized this approach to visualize the trafficking of connexin-43 (Cx43), the protein component of gap junctions.[7]

Signaling Pathway/Process Diagram: Connexin-43 Trafficking

Caption: A simplified diagram of the connexin-43 trafficking and lifecycle.

Detailed Protocol: Pulse-Chase Labeling of Connexin-43

This protocol is adapted from Gaietta et al., Science (2002).[7]

-

Initial Labeling (Pulse):

-

Culture HeLa cells stably expressing Cx43 with a C-terminal TC tag.

-

Label the entire population of existing Cx43-TC with this compound as described in the general protocol above. This initial pool of connexins will be green.

-

-

Chase Period:

-

After washing, incubate the cells in complete culture medium for a defined period (e.g., 4 or 8 hours). During this time, newly synthesized Cx43-TC will be produced and will not be fluorescently labeled.

-

-

Second Labeling (Pulse):

-

After the chase period, label the cells with the red-fluorescent biarsenical probe, ReAsH-EDT2, using a similar protocol to the this compound labeling. This will label the newly synthesized pool of Cx43-TC red.

-

-

Imaging and Analysis:

-

Image the cells using confocal microscopy, acquiring images in both the green (FlAsH) and red (ReAsH) channels.

-

The resulting images will show gap junction plaques with distinct patterns of green and red fluorescence. Older connexins (labeled with FlAsH) are typically found at the center of the plaques, while newly synthesized connexins (labeled with ReAsH) are observed at the periphery, demonstrating the mechanism of gap junction renewal by the accretion of new connexons at the plaque edges.[7]

-

Troubleshooting

| Problem | Possible Cause | Solution |

| High Background Fluorescence | Incomplete washing. | Increase the number and duration of washes with EDT/BAL buffer. Optimize the dithiol concentration. |

| Nonspecific binding to endogenous proteins. | Use cell lines with low endogenous cysteine-rich proteins. Use the optimized 12-amino acid TC tags for higher affinity and more stringent washing. | |

| Dead or unhealthy cells. | Ensure cells are healthy before and during the experiment. Dead cells often show bright, diffuse fluorescence. | |

| Low or No Specific Signal | Low expression of the TC-tagged protein. | Verify protein expression by other methods (e.g., Western blot). |

| Inefficient labeling. | Optimize this compound concentration and incubation time. Ensure the TC tag is accessible. | |

| Oxidized cysteines in the TC tag. | For proteins in oxidizing environments (e.g., extracellularly), a pre-reduction step may be necessary. | |

| Rapid Photobleaching | High laser power or long exposure times. | Reduce laser intensity and exposure times. Use a more sensitive camera. Use antifade reagents in the imaging medium. |

Conclusion

This compound labeling is a versatile and powerful technique for studying protein dynamics in living cells. Its small tag size and fluorogenic properties offer distinct advantages over traditional fluorescent protein fusions. By following optimized protocols and carefully considering the quantitative aspects of the system, researchers can successfully employ this compound to gain valuable insights into a wide range of cellular processes.

References

- 1. Fluorescent labeling of tetracysteine-tagged proteins in intact cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. tools.thermofisher.com [tools.thermofisher.com]

- 4. molbiolcell.org [molbiolcell.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. The protein-labeling reagent this compound binds not only to CCXXCC motifs but also non-specifically to endogenous cysteine-rich proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols: A Step-by-Step Guide to FlAsH-EDT2 Staining

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive, step-by-step guide for utilizing FlAsH-EDT2, a powerful tool for fluorescently labeling proteins in living cells. This technique offers a valuable alternative to fluorescent proteins for studying protein localization, trafficking, and dynamics.

Introduction